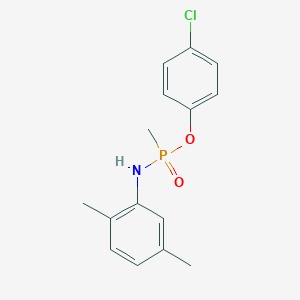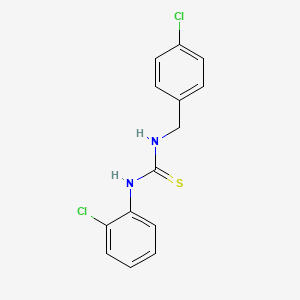![molecular formula C13H17Cl2N3OS B5723608 N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5723608.png)
N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as DMTU, is a chemical compound that has been extensively studied for its antioxidant properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 302.23 g/mol. DMTU has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various scientific research applications.
Wirkmechanismus
N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS) in the body. It has been shown to protect against oxidative damage to DNA, lipids, and proteins, which can lead to various diseases and conditions. N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea also has anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to have a wide range of biochemical and physiological effects, including reducing oxidative stress, protecting against DNA damage, and inhibiting inflammation. It has also been shown to have neuroprotective effects, protecting against neuronal damage and cell death. N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has potential applications in the treatment of various diseases and conditions, including neurodegenerative diseases, cancer, and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has several advantages for use in lab experiments, including its high solubility in water and its ability to scavenge free radicals and ROS. However, its use is limited by its potential toxicity at high doses and its potential to interfere with other biochemical processes in the body.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, including further studies on its potential applications in cancer research and neurodegenerative diseases. Additionally, research is needed to determine the optimal dosage and administration methods for N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, as well as its potential side effects and interactions with other drugs. Further studies are also needed to determine the long-term effects of N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea use and its potential for use as a therapeutic agent in humans.
Synthesemethoden
N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenyl isocyanate with morpholine in the presence of a catalyst, followed by the addition of thiourea. The resulting product is then purified through recrystallization to obtain pure N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been extensively studied for its antioxidant properties and has been shown to have a wide range of potential applications in scientific research. It has been used in studies on oxidative stress, inflammation, and neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has also been shown to have potential applications in cancer research, as it has been shown to inhibit the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3OS/c14-10-1-2-12(11(15)9-10)17-13(20)16-3-4-18-5-7-19-8-6-18/h1-2,9H,3-8H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFKRTWTZWZHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(6-quinoxalinylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B5723533.png)
![2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B5723538.png)
![N-2-naphthyl-2-[(2-pyridinylmethyl)thio]acetamide](/img/structure/B5723556.png)
![N-(3-fluorophenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5723557.png)

![4-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5723570.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5723571.png)


![N-allyl-3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5723586.png)
![N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B5723588.png)

![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5723598.png)
![N-(3,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5723603.png)